molecular formula C21H13ClO4S B4790850 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE

7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE

Cat. No.: B4790850
M. Wt: 396.8 g/mol
InChI Key: LITHGJAFKDBTHI-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiole ring system, which is fused with a chlorobenzoate moiety. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl with 2-chlorobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathioles: Compounds with similar benzoxathiole ring systems.

    Chlorobenzoates: Compounds containing chlorobenzoate moieties.

Uniqueness

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO4S/c1-12-5-4-6-13(9-12)16-10-14(11-18-19(16)26-21(24)27-18)25-20(23)15-7-2-3-8-17(15)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITHGJAFKDBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
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7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE

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